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molecular formula C14H13ClFNO3 B7762841 Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B7762841
M. Wt: 297.71 g/mol
InChI Key: NGBZZCXZVDYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210193

Procedure details

A 59.7 g portion of the above ester was suspended in 425 ml of dimethylformamide, 76.6 g of pctassium carbonate was added and this mixture was stirred in an oil bath at 80°-90° C. An 89 ml portion of ethyl iodide was added, the mixture was stirred at 80°-90° C. for 18 hours and then evaporated. The residue was dissolved in water and then extracted with dichloromethane. The extract was washed with water, dried, filtered through hydrous magnesium silicate and evaporated in vacuo. The solid was recrystallized from ethanol, giving 38 g of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:17])=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=[N:9]2)=[CH:4][C:3]=1[F:18].C(=O)([O-])[O-].[CH2:23](I)[CH3:24]>CN(C)C=O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:8][N:9]2[CH2:23][CH3:24])=[CH:4][C:3]=1[F:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C(=C(C=NC2=C1)C(=O)OCC)O)F
Step Two
Name
Quantity
76.6 g
Type
reactant
Smiles
C([O-])([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
425 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred in an oil bath at 80°-90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80°-90° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered through hydrous magnesium silicate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)CC)C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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